molecular formula C12H10ClN B12833533 1-Chloro-7-cyclopropylisoquinoline

1-Chloro-7-cyclopropylisoquinoline

Cat. No.: B12833533
M. Wt: 203.67 g/mol
InChI Key: KJTZXEGUTLTCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-7-cyclopropylisoquinoline is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a chlorine atom at position 1 and a cyclopropyl group at position 5. Isoquinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

1-chloro-7-cyclopropylisoquinoline

InChI

InChI=1S/C12H10ClN/c13-12-11-7-10(8-1-2-8)4-3-9(11)5-6-14-12/h3-8H,1-2H2

InChI Key

KJTZXEGUTLTCIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2)C=CN=C3Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-7-cyclopropylisoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the use of the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Chloro-7-cyclopropylisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-7-cyclopropylisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-7-cyclopropylisoquinoline involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin and leading to the accumulation of toxic heme . This mechanism is similar to that of chloroquine, a well-known antimalarial drug.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-Chloro-7-cyclopropylisoquinoline with structurally related isoquinoline derivatives:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility Key Applications
This compound* C₁₂H₁₀ClN 203.67 Not reported Not reported Likely organic solvents Pharmaceutical intermediate
7-Bromo-1-chloroisoquinoline C₉H₅BrClN 242.5 126–128 349.5 (predicted) Insoluble in water Organic synthesis intermediate
1-Chloro-7-methoxyisoquinoline C₁₀H₈ClNO 193.63 Not reported Not reported Not reported Research chemical
1-Chloroisoquinoline-7-carboxylic acid hydrochloride C₁₀H₇Cl₂NO₂ 244.08 Not reported Not reported Water-soluble (salt) Pharmaceuticals
Ciprofloxacin Impurity A (cyclopropyl analog) C₁₃H₉ClFNO₃ 281.67 Not reported Not reported Moderate aqueous solubility Antibiotic impurity

*Properties inferred from analogs.

Key Observations:
  • Cyclopropyl Group: Introduces steric hindrance, which may reduce reactivity in nucleophilic substitutions but improve metabolic stability in drug candidates . Carboxylic Acid: Enhances water solubility (as a hydrochloride salt) and enables conjugation in drug design .
  • Solubility Trends: Halogenated derivatives (e.g., 7-Bromo-1-chloroisoquinoline) are generally lipophilic, while carboxylated salts exhibit improved aqueous solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.